9-Methylundecanoic acid

描述

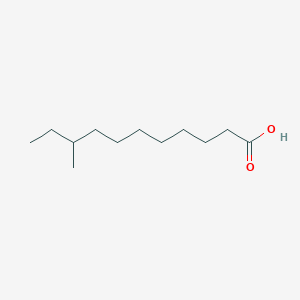

9-Methylundecanoic acid is a branched-chain fatty acid with the molecular formula C12H24O2This compound is a medium-chain fatty acid and is characterized by the presence of a methyl group at the ninth carbon of the undecanoic acid chain .

准备方法

Synthetic Routes and Reaction Conditions

9-Methylundecanoic acid can be synthesized through various methods. One common method involves the silylation reaction of fatty acids. In this process, undecanoic acid reacts with dimethylsilyl lithium to generate the corresponding silylated product, which is then subjected to acidic hydrolysis to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the chemical modification of undecanoic acid through controlled reactions to introduce the methyl group at the desired position.

化学反应分析

Types of Reactions

9-Methylundecanoic acid undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols or alkanes.

Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or esterification.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Common reagents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Common reagents include halogens (e.g., chlorine or bromine) or alcohols in the presence of an acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated compounds or esters.

科学研究应用

Chemical Properties and Structure

- Molecular Weight : 200.32 g/mol

- Structure : The compound features a long carbon chain with a methyl group at the 9th position, contributing to its unique characteristics.

Applications in Biochemistry and Lipid Science

9-Methylundecanoic acid is primarily utilized in lipid research and biochemical studies. Its applications include:

- Lipid Metabolism Studies : This compound serves as a substrate for studying fatty acid metabolism, particularly in understanding how medium-chain fatty acids are metabolized differently from long-chain fatty acids.

- Bioavailability Enhancement : It has been shown to enhance the bioavailability of poorly soluble drugs, acting as an excipient that improves solubility and stability in pharmaceutical formulations .

Pharmaceutical Applications

The pharmaceutical industry recognizes the potential of this compound in several areas:

- Drug Formulation : It is used in controlled-release formulations to slow down drug release, thereby enhancing therapeutic effectiveness and reducing dosing frequency .

- Cosmetic Products : The compound is incorporated into skincare formulations due to its moisturizing properties, making it beneficial for lotions and creams .

Industrial Applications

In industrial contexts, this compound finds utility as follows:

- Surfactants : It acts as a surfactant in detergents and cleaning agents, leveraging its amphiphilic nature to improve cleaning efficiency .

- Flavoring Agents : While primarily known for its chemical properties, it can also serve as a flavoring agent in food products, contributing fruity notes that enhance sensory experiences .

Case Study 1: Enhancing Drug Solubility

A study investigated the use of this compound as an excipient in the formulation of poorly soluble drugs. The results indicated that incorporating this fatty acid significantly improved the solubility and bioavailability of the drug, leading to enhanced therapeutic outcomes.

Case Study 2: Cosmetic Formulation Efficacy

In a comparative analysis of various moisturizing agents, this compound demonstrated superior hydration properties over traditional emollients. This finding supports its inclusion in high-end skincare products aimed at improving skin texture and moisture retention.

Summary of Findings

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Biochemistry | Substrate for metabolism studies | Understanding fatty acid metabolism |

| Pharmaceuticals | Drug formulation, controlled-release systems | Enhanced drug bioavailability |

| Cosmetics | Moisturizers and skin treatments | Improved hydration and skin texture |

| Industrial | Surfactants in cleaning products | Enhanced cleaning efficiency |

| Food Industry | Flavoring agent | Adds fruity notes to food products |

作用机制

The mechanism of action of 9-Methylundecanoic acid involves its interaction with cellular membranes and metabolic pathways. It triggers oxidative stress, leading to changes in fatty acid, phospholipid, and ergosterol synthesis. Increased levels of reactive oxygen species cause damage to the cell membrane and cell wall, contributing to its antifungal effects .

相似化合物的比较

Similar Compounds

Undecanoic acid: A straight-chain fatty acid with similar antifungal properties.

2-Methylundecanoic acid: Another branched-chain fatty acid with a methyl group at the second carbon.

Dodecanoic acid: A straight-chain fatty acid with a similar carbon chain length but without branching.

Uniqueness

9-Methylundecanoic acid is unique due to the specific position of the methyl group, which influences its chemical properties and biological activities. This structural variation can lead to differences in reactivity, solubility, and interaction with biological targets compared to its straight-chain and differently branched counterparts .

生物活性

9-Methylundecanoic acid is a branched-chain fatty acid known for its unique structural characteristics, specifically the presence of a methyl group at the ninth carbon of the undecanoic acid chain. This compound has garnered attention due to its potential biological activities, particularly in the fields of microbiology and biochemistry.

- Molecular Formula : C₁₂H₂₄O₂

- Molecular Weight : 200.32 g/mol

- CAS Number : 17001-17-1

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and metabolic pathways. It has been shown to induce oxidative stress, which leads to alterations in the synthesis of fatty acids, phospholipids, and ergosterol. This oxidative stress results in increased levels of reactive oxygen species (ROS), causing damage to cell membranes and contributing to its antifungal properties .

Antifungal Properties

This compound exhibits significant antifungal activity, particularly against Candida albicans. Research indicates that it modulates membrane fluidity and lipid composition, which are critical for the virulence and drug resistance of this pathogen. The compound's ability to disrupt membrane integrity is linked to its structure, making it a candidate for therapeutic applications in antifungal treatments .

Case Studies

- Study on Candida albicans : A study investigated the effects of various methyl-branched fatty acids, including this compound, on the membrane properties of C. albicans. The results showed that these fatty acids could alter membrane fluidity and enhance resistance to antifungal agents .

- PHA Synthesis : In another experiment, wild-type and mutant strains were grown in media containing 0.025% this compound. The results indicated variations in polyhydroxyalkanoate (PHA) synthesis between the strains, suggesting that this fatty acid influences metabolic pathways related to polymer production .

Comparison with Similar Compounds

| Compound | Structure Type | Antifungal Activity | Unique Features |

|---|---|---|---|

| This compound | Branched-chain fatty acid | Yes | Specific methyl group position |

| Undecanoic Acid | Straight-chain fatty acid | Moderate | No branching |

| 2-Methylundecanoic Acid | Branched-chain fatty acid | Yes | Methyl group at second carbon |

Research Findings

Research has demonstrated that the unique structural configuration of this compound leads to distinct biological activities compared to its straight-chain counterparts. Its role in influencing cell membrane properties has been a focal point in studies related to microbial resistance and metabolic processes .

属性

IUPAC Name |

9-methylundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-11(2)9-7-5-4-6-8-10-12(13)14/h11H,3-10H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCDMZMKQOGSQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415227 | |

| Record name | 9-methylundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17001-17-1 | |

| Record name | 9-methylundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。